5a-Androstenone-d4 chemical properties and structure
5a-Androstenone-d4 chemical properties and structure
An In-Depth Technical Guide to 5α-Androstenone-d4
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of 5α-Androstenone-d4. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled standards in their work.
Core Chemical Properties
5α-Androstenone-d4 is the deuterium-labeled form of 5α-Androstenone, a naturally occurring steroid.[1] As an isotopically labeled analog, its primary application is as an internal standard for the accurate quantification of 5α-Androstenone in various biological matrices using mass spectrometry-based methods.[2] The deuterium labeling enhances its molecular weight without significantly altering its chemical behavior, allowing it to be distinguished from the endogenous, unlabeled compound.[2]
Physicochemical Data
The following table summarizes the key chemical and physical properties of 5α-Androstenone-d4. Data for the unlabeled analog, 5α-Androstenone, are included for reference where specific data for the deuterated compound is unavailable.
| Property | Value | Source |
| IUPAC Name | (5S,8R,9S,10S,13R,14S)-2,2,4,4-tetradeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | [3] |
| Synonyms | (5α)-Androst-16-en-3-one-2,2,4,4-d4, 5α-Androstenone-2,2,4,4-d4 | [1][3] |
| Molecular Formula | C₁₉H₂₄D₄O | [2][4] |
| Molecular Weight | 276.45 g/mol | [1][2][4] |
| Accurate Mass | 276.2391 | [3] |
| Appearance | White to Off-White Solid / Crystalline Solid | [5][6][7] |
| Purity | >95% (GC) | [3] |
| Storage Temperature | Powder: -20°C (3 years); In solvent: -80°C (6 months) | [2][5] |
| Unlabeled CAS Number | 18339-16-7 | [3][4] |
Reference Data for 5α-Androstenone (Unlabeled)
| Property | Value | Source |
| Melting Point | 140-145 °C | [7][8] |
| Boiling Point | 371.0 - 372.0 °C @ 760 mm Hg | [9][10] |
| Solubility | DMF: ~25 mg/mLDMSO: ~15 mg/mLEthanol: ~10 mg/mLDMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL | [6][11] |
Chemical Structure
5α-Androstenone-d4 possesses the characteristic four-ring steroid nucleus. The "5α" designation refers to the stereochemistry at the junction of the A and B rings, where the hydrogen atom at position 5 is on the opposite side of the ring system from the methyl group at position 10. The deuterium atoms are specifically located at the 2 and 4 positions on the A-ring of the steroid structure.
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SMILES: [2H]C1([2H])C[C@]2(C)[C@H]3CC[C@]4(C)C=CC[C@H]4[C@@H]3CC[C@H]2C([2H])([2H])C1=O[3]
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InChI: InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1/i7D2,12D2[1][3]
Biological Context and Signaling Pathways
5α-Androstenone is a pheromone, most notably found in the saliva of male pigs where it acts as a signaling molecule to induce mating readiness in sows.[12] It is also found in humans.[1] The biological activity of 5α-Androstenone is initiated by its interaction with specific olfactory receptors (ORs).[13]
Biosynthesis Pathway
The biosynthesis of 5α-Androstenone is a multi-step enzymatic process. It originates from androstadienone and is metabolized into other related steroid compounds.
GABA-A Receptor Modulation by a Metabolite
While 5α-Androstenone itself primarily interacts with olfactory receptors, its metabolite, 5α-androst-16-en-3α-ol (androstenol), has been shown to act as a positive modulator of GABA-A receptors.[14] This suggests a potential secondary signaling role for androstenone metabolites within the central nervous system, similar to other neurosteroids.[14]
Experimental Protocols
The primary use of 5α-Androstenone-d4 is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the quantification of endogenous 5α-Androstenone.
General Protocol for Quantification in Plasma/Saliva
This protocol outlines a typical workflow for using 5α-Androstenone-d4 in a quantitative assay.
1. Sample Preparation:
- Thaw biological samples (e.g., plasma, saliva) on ice.
- To a 1 mL aliquot of the sample, add a known concentration of 5α-Androstenone-d4 solution (e.g., 10 ng in methanol). The exact amount should be optimized based on the expected concentration of the analyte.
- Vortex briefly to mix.
2. Extraction:
- Perform a liquid-liquid extraction by adding 3 mL of an organic solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate).
- Vortex vigorously for 2 minutes.
- Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization (Optional, for GC-MS):
- To enhance volatility and improve chromatographic properties for gas chromatography, the dried extract can be derivatized.
- Reconstitute the extract in 50 µL of a derivatizing agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS).
- Incubate at 60°C for 30 minutes.
4. Instrumental Analysis (LC-MS/MS or GC-MS):
- Reconstitute the dried extract (or derivatized sample) in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS or hexane for GC-MS).
- Inject an aliquot into the LC-MS/MS or GC-MS system.
- Monitor the specific mass-to-charge (m/z) transitions for both the native analyte (5α-Androstenone) and the deuterated internal standard (5α-Androstenone-d4).
5. Data Analysis:
- Generate a calibration curve using standards of known concentrations of 5α-Androstenone spiked with the same fixed concentration of 5α-Androstenone-d4.
- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all samples and calibrators.
- Determine the concentration of 5α-Androstenone in the samples by interpolating their area ratios against the calibration curve.
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References
- 1. cymitquimica.com [cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 5alpha-Androstenone-d4 | CAS | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. 5α-Androstenone-d4 | N/A - Coompo [coompo.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chembk.com [chembk.com]
- 8. usbio.net [usbio.net]
- 9. Androstenone | C19H28O | CID 6852393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5alpha-androst-16-en-3-one, 18339-16-7 [thegoodscentscompany.com]
- 11. caymanchem.com [caymanchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
